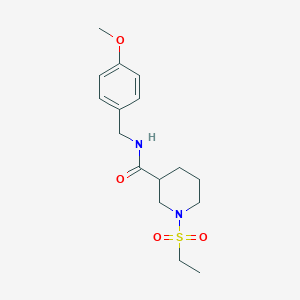

1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide" is a compound with a piperidine backbone, often synthesized and studied for its potential biological activities. Piperidine derivatives are significant due to their pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

- The synthesis of related piperidine derivatives involves multiple steps, starting from basic piperidine compounds and introducing various functional groups such as sulfonyl and methoxybenzyl groups. For instance, Khalid et al. (2014) described the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, highlighting the versatility of piperidine as a scaffold for chemical modifications (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

- The molecular structure of such compounds often features a planar aromatic ring, such as a methoxyphenyl ring, linked to a piperidine moiety via a sulfonyl group. Banerjee et al. (2002) investigated the structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure, using X-ray analysis and molecular orbital methods (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Chemical Reactions and Properties

- Piperidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation. Golub et al. (2015) studied the anodic methoxylation of piperidine derivatives, showing the chemical versatility of these compounds (Golub & Becker, 2015).

科学的研究の応用

Synthesis and Pharmacological Properties

One significant application of derivatives similar to 1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide is in the development of selective serotonin 4 receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects. A specific compound, identified as a selective 5-HT4 receptor agonist, demonstrated enhanced gastric emptying and defecation in mice, indicating its effectiveness in both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Microwave-assisted Synthesis of Sulfonyl Hydrazones

Another research focus has been on the microwave-assisted synthesis of sulfonyl hydrazone derivatives containing piperidine rings, highlighting their importance in medicinal chemistry. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, with specific derivatives showing high lipid peroxidation inhibitory activity and promising antioxidant capacity (Karaman et al., 2016).

Palladium-catalyzed Aminocarbonylation

Research on alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation has provided insights into the synthesis of carboxamides and ketocarboxamides, offering moderate to high yields. This methodology opens up new avenues for the synthesis of complex molecules with potential pharmacological activities (Takács et al., 2014).

Molecular Docking and Enzyme Inhibitory Activities

The compound has also been involved in studies related to molecular docking and enzyme inhibitory activities, particularly concerning carbonic anhydrase inhibitors. These studies have shed light on the potential therapeutic applications of sulfonamide derivatives in treating conditions such as glaucoma, epilepsy, and altitude sickness, demonstrating nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes (Supuran et al., 2013).

特性

IUPAC Name |

1-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-23(20,21)18-10-4-5-14(12-18)16(19)17-11-13-6-8-15(22-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIJFTYLOQJDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)